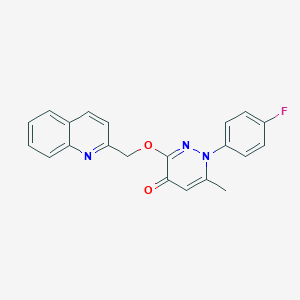
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, also known as FMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridazinone derivative has shown promising results in various studies, making it a valuable compound for future research.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been found to exhibit potent anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has several advantages for use in scientific research. It is a highly potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is also relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments.
However, 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some limitations for use in scientific research. It has poor solubility in water, which can limit its use in certain experiments. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some toxicity at high concentrations, which can limit its use in certain cell types.
Orientations Futures
There are several future directions for research on 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another potential direction for research is in the development of new methods for synthesizing 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and related compounds. Optimization of the synthesis method could lead to higher yields and purity of the compound, making it more accessible for use in scientific research.
Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and its effects on various biological processes. This could lead to the discovery of new targets for drug development and a better understanding of the role of inflammation and oxidative stress in disease progression.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the reaction of 4-fluoroaniline with 2-quinolinylmethanol in the presence of a base to form the intermediate compound, which is then reacted with methyl isocyanate to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for the development of new drugs.
Propriétés
Numéro CAS |
146824-88-6 |
|---|---|
Nom du produit |
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone |
Formule moléculaire |
C21H16FN3O2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one |
InChI |
InChI=1S/C21H16FN3O2/c1-14-12-20(26)21(24-25(14)18-10-7-16(22)8-11-18)27-13-17-9-6-15-4-2-3-5-19(15)23-17/h2-12H,13H2,1H3 |
Clé InChI |
JIYCLWVPZDMGIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
Autres numéros CAS |
146824-88-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



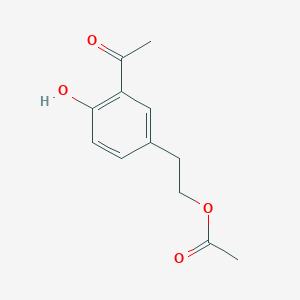
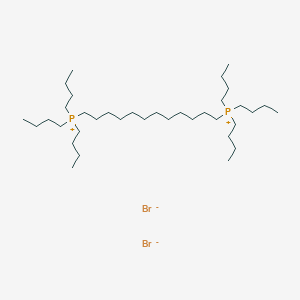
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
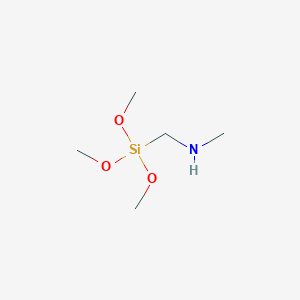
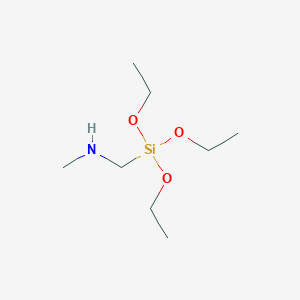
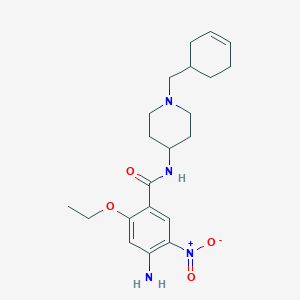
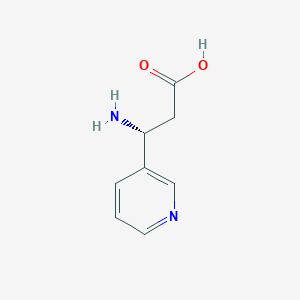
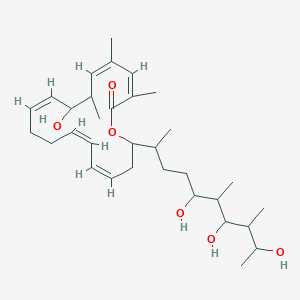
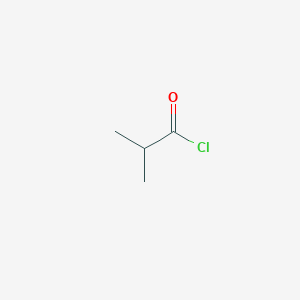
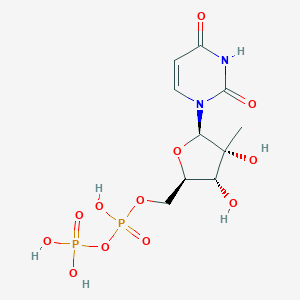
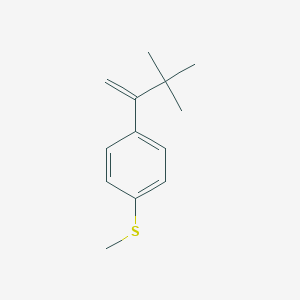
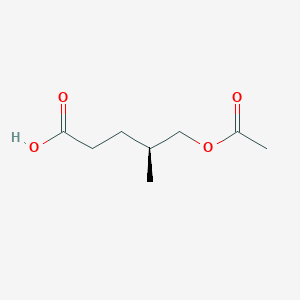
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)